塔泽美妥司三盐酸盐

描述

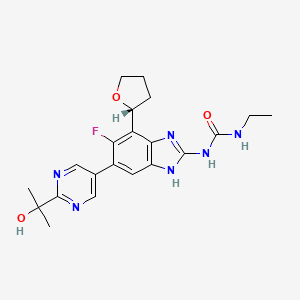

Tazemetostat trihydrochloride (also known as EPZ-6438 trihydrochloride) is a potent, selective, and orally available EZH2 inhibitor . It is used to treat epithelioid sarcoma that has spread or grown and cannot be removed by surgery. It is also used to treat follicular lymphoma that has come back or did not respond to treatment .

Synthesis Analysis

Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), which is considered as a pharmacodynamic marker . It is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5) .Molecular Structure Analysis

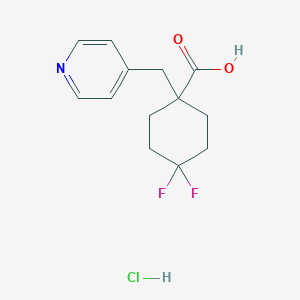

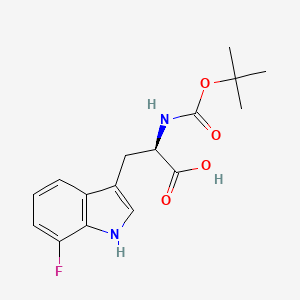

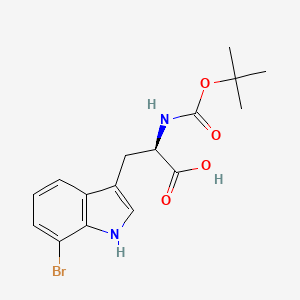

The molecular formula of Tazemetostat trihydrochloride is C34H47Cl3N4O4 . It inhibits the activity of human polycomb repressive complex 2 (PRC2)-containing wild-type EZH2 with a Ki of 2.5 nM .Chemical Reactions Analysis

Tazemetostat is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5). It has a short half-life and is mainly excreted in feces . Drug-drug interactions were shown with moderate CYP3A inhibitors such as fluconazole, leading the FDA to recommend a 50% dose reduction .Physical And Chemical Properties Analysis

Tazemetostat is weakly basic (pKa: 5.26, 6.88, and 12.62) and slightly soluble in water . The in vitro solubility of tazemetostat is pH-dependent and was found to be around 7 mg/mL at pH < 4, and ≤ 0.5 mg/mL at pH > 5.5 .科学研究应用

1. 塔泽美妥司在癌症治疗中的应用

塔泽美妥司作为 EZH2 抑制剂,已被批准用于治疗上皮样肉瘤,并正在研究用于其他各种肿瘤类型。这包括其在弥漫性大 B 细胞淋巴瘤和间皮瘤中的应用。值得注意的是,它是第一个被美国特别批准用于上皮样肉瘤的疗法 (Hoy, 2020).

2. 在 B 细胞非霍奇金淋巴瘤和实体瘤中的作用

研究表明,塔泽美妥司对难治性 B 细胞非霍奇金淋巴瘤和晚期实体瘤患者表现出抗肿瘤活性。这表明其作为单一疗法或与其他治疗方法联合使用的潜力 (Italiano 等人,2018).

3. 在日本 B 细胞淋巴瘤患者中的应用

日本的一项 I 期研究评估了塔泽美妥司在复发或难治性 B 细胞非霍奇金淋巴瘤日本患者中的安全性、药代动力学和初步抗肿瘤活性。这展示了其在不同种族群体中的全球应用和相关性 (Munakata 等人,2021).

4. 实体瘤的表观遗传疗法

塔泽美妥司已被强调为第一个在实体瘤中获得 FDA 批准的表观遗传疗法。它靶向 PRC2 转录沉默复合物的酶促亚基,对 SWI/SNF 染色质重塑复合物亚基突变的肿瘤表现出敏感性,包括上皮样肉瘤 (Rothbart & Baylin, 2020).

5. 在 EZH2 突变的日本患者中的疗效

日本另一项研究评估了塔泽美妥司对携带 EZH2 突变的复发或难治性 B 细胞非霍奇金淋巴瘤患者的疗效和安全性。这增强了其作为针对特定遗传特征的靶向治疗的潜力 (Izutsu 等人,2021).

6. 儿科应用

塔泽美妥司的应用延伸至儿童肿瘤,特别是 INI1 缺陷型肿瘤。基于生理的药代动力学模型已被用于支持儿科人群的临床研究,展示了其广泛的适用性 (Rioux 等人,2015).

7. 晚期上皮样肉瘤研究

一项 II 期研究评估了塔泽美妥司在晚期上皮样肉瘤患者中的临床活性和安全性,其特征是 INI1/SMARCB1 缺失。该研究表明,塔泽美妥司有可能改善晚期上皮样肉瘤患者的预后 (Gounder 等人,2020).

8. 套细胞淋巴瘤中的联合治疗方法

塔泽美妥司与其他疗法联合使用时,在临床前套细胞淋巴瘤模型中显示出前景。这表明该领域治疗扩展的潜力 (Hood 等人,2018).

9. 增强结直肠癌中的化疗效果

研究表明,塔泽美妥司可以增强肿瘤对结直肠癌治疗中 5-FU 的敏感性,提供了一种新的方法来提高现有治疗的疗效 (Tan 等人,2020).

10. 滤泡性淋巴瘤研究

塔泽美妥司在涉及复发或难治性滤泡性淋巴瘤患者的 II 期试验中显示出活性和安全性,进一步支持其在血液系统恶性肿瘤中的应用 (Morschhauser 等人,2020).

11. 弥漫性大 B 细胞淋巴瘤中对 B 细胞激活信号依赖性的改变

该研究发现,塔泽美妥司抑制 EZH2 会导致 B 细胞成熟增加,并且在弥漫性大 B 细胞淋巴瘤中对 B 细胞激活信号的依赖性更大,表明其作用机制细微 (Brach 等人,2017).

作用机制

安全和危害

未来方向

Two EZH2 inhibitors (tazemetostat, Epizyme; and CPI-1205, Constellation Pharmaceuticals, Inc.) and one EZH1/2 inhibitor (DS-3201, Daiichi Sanko Company, Inc.) are currently being evaluated in ongoing clinical trials . This suggests that the development and application of EZH2 inhibitors like Tazemetostat are an active area of research.

属性

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4.3ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAHJOUNGPCAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47Cl3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tazemetostat trihydrochloride | |

CAS RN |

1403255-00-4 | |

| Record name | Tazemetostat trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403255004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZEMETOSTAT TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LA4Y8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)

![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)